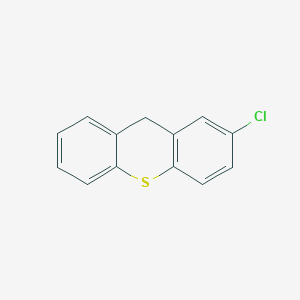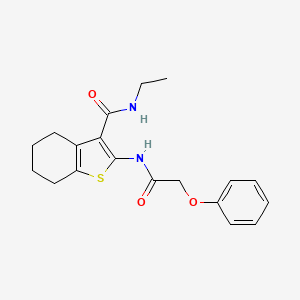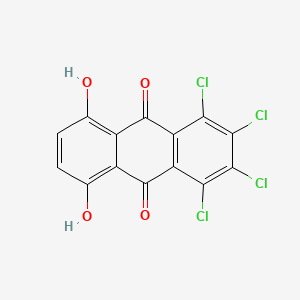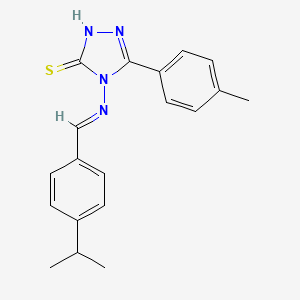![molecular formula C18H22N2 B12004248 1-[(2-Methylphenyl)(phenyl)methyl]piperazine CAS No. 24342-61-8](/img/structure/B12004248.png)
1-[(2-Methylphenyl)(phenyl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Methylphenyl)(phenyl)methyl]piperazine is an organic compound belonging to the piperazine family It is characterized by a piperazine ring substituted with a 2-methylphenyl and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[(2-Methylphenyl)(phenyl)methyl]piperazine can be synthesized through several methods. One common approach involves the reaction of 1-benzylpiperazine with 2-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Methylphenyl)(phenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced piperazine derivatives.
Substitution: N-substituted piperazine derivatives.
Scientific Research Applications
1-[(2-Methylphenyl)(phenyl)methyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which 1-[(2-Methylphenyl)(phenyl)methyl]piperazine exerts its effects involves interaction with various molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors, modulating their activity and influencing neurological pathways. The exact pathways and targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperazine: Shares the piperazine core but lacks the 2-methylphenyl group.
1-(2-Methylphenyl)piperazine: Similar structure but without the additional phenyl group.
Uniqueness
1-[(2-Methylphenyl)(phenyl)methyl]piperazine is unique due to its dual aromatic substitution, which can influence its chemical reactivity and biological activity. This dual substitution can enhance its binding affinity to certain receptors and alter its pharmacokinetic properties compared to simpler piperazine derivatives.
This compound’s versatility and potential applications make it a valuable subject of study in various scientific fields
Properties
CAS No. |
24342-61-8 |
|---|---|
Molecular Formula |
C18H22N2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
1-[(2-methylphenyl)-phenylmethyl]piperazine |
InChI |
InChI=1S/C18H22N2/c1-15-7-5-6-10-17(15)18(16-8-3-2-4-9-16)20-13-11-19-12-14-20/h2-10,18-19H,11-14H2,1H3 |
InChI Key |
IZNRYBFUKJNNLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)N3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-2-(4-methylphenyl)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12004171.png)
![methyl 4-[(E)-(2-{[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate](/img/structure/B12004174.png)
![2-Propanol, 1-[(2-aminoethyl)amino]-3-butoxy-](/img/structure/B12004199.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B12004207.png)




![5-(4-Tert-butylphenyl)-4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12004234.png)
![5-(4-chlorophenyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B12004236.png)



![2-[(1-Carboxyethyl)sulfanyl]benzoic acid](/img/structure/B12004269.png)
